molecular formula C9H10N4O B5788721 2-(5-Phenyltetrazol-1-yl)ethanol

2-(5-Phenyltetrazol-1-yl)ethanol

Cat. No.: B5788721
M. Wt: 190.20 g/mol
InChI Key: NSLACPNKVBVZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Phenyltetrazol-1-yl)ethanol is an organic compound that belongs to the class of alcohols It features a tetrazole ring substituted with a phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyltetrazol-1-yl)ethanol typically involves the reaction of 5-phenyltetrazole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the tetrazole nitrogen attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyltetrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Phenyltetrazol-1-yl)acetaldehyde or 2-(5-Phenyltetrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-Phenyltetrazol-1-yl)ethane.

    Substitution: Formation of 2-(5-Phenyltetrazol-1-yl)ethyl halides or amines.

Scientific Research Applications

2-(5-Phenyltetrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Phenyltetrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrazole ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyltetrazol-1-yl)acetic acid
  • 2-(5-Phenyltetrazol-1-yl)ethane
  • 2-(5-Phenyltetrazol-1-yl)ethyl halides

Uniqueness

2-(5-Phenyltetrazol-1-yl)ethanol is unique due to the presence of both a tetrazole ring and an ethanol moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(5-phenyltetrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLACPNKVBVZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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